2,3-Dinitropyridine

Overview

Description

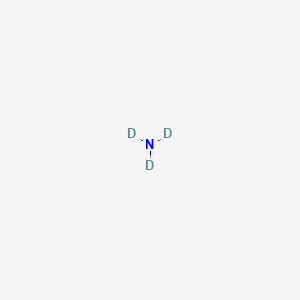

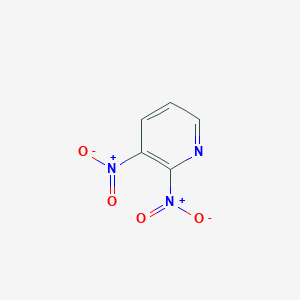

2,3-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is a type of nitropyridine, which are of particular interest due to their biological significance and potential as energetic compounds .

Synthesis Analysis

The synthesis of nitropyridines, including 2,3-Dinitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of 2,3-Dinitropyridine is predicted by density functional theory using the B3LYP method with cc-pVQZ basis set . The vibrational frequencies, natural atomic charge distribution, and thermodynamic properties were calculated . The molecular electrostatic potential surface and contour map were simulated .

Chemical Reactions Analysis

Nitropyridines, including 2,3-Dinitropyridine, react with various types of nucleophiles . For example, 3-NO2 tends to be selectively substituted under the action of sulfur nucleophiles in the presence of another nucleofuge in position 5 .

Scientific Research Applications

Crystal Morphology and Thermal Safety Tuning

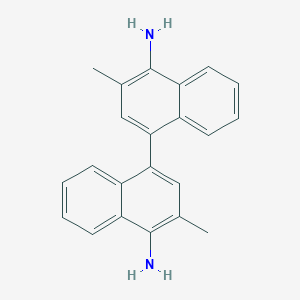

Industrial grade 2,6-diamino-3,5-dinitropyridine (PYX) is used in the tuning of crystal morphology and thermal safety . The solvent–antisolvent method is used to optimize the crystal morphology, i.e., to reduce the aspect ratio and increase the roundness value . After recrystallization, the aspect ratio of the samples decreased from 3.47 to 1.19, and roundness increased from 0.47 to 0.86 .

Thermal Decomposition Study

The thermal decomposition temperature peak of the sample after recrystallization was 5 °C higher than that of the raw PYX . The thermal decomposition kinetic parameters of the samples were calculated by AKTS software, and the thermal decomposition process under isothermal conditions was predicted .

Sensitivity Improvement

The impact sensitivity of explosives was significantly reduced from 40% to 12% after recrystallization . This shows that 2,3-Dinitropyridine can be used to improve the safety of explosives.

Biothiols Detection

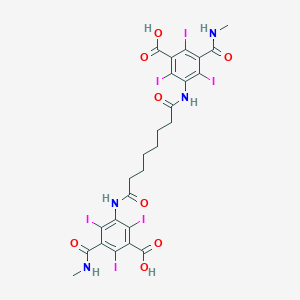

A naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols . The fluorescence of the probe was quenched by the electron-withdrawing 2,3-Dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .

Cell Imaging

The same naphthalimide-based fluorescent probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells . This shows that 2,3-Dinitropyridine can be used in cell imaging applications.

Nucleophilic Functionalization

2,3-Dinitropyridine can be used in the nucleophilic functionalization of 2-methyl- and 2-arylvinyl-3-nitropyridines . It was found that 3-NO2 tends to be selectively substituted under the action of sulfur nucleophiles in the presence of another nucleofuge in position 5 .

Safety and Hazards

Future Directions

Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .

Mechanism of Action

Target of Action

Nitropyridines, in general, have been known to interact with various biological targets, including enzymes and cellular structures

Mode of Action

Nitropyridines, as a class of compounds, are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the nitro group on the pyridine ring can be selectively substituted under the action of nucleophiles . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Nitropyridines have been associated with various biochemical processes, including the regulation of enzyme activity and the disruption of cellular structures

Result of Action

Nitropyridines have been associated with various cellular effects, including the disruption of cellular structures and the alteration of enzyme activity

properties

IUPAC Name |

2,3-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDGJAVWKTTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376473 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dinitropyridine | |

CAS RN |

14916-60-0 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)